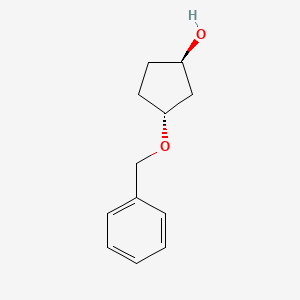

trans-3-(Benzyloxy)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3R)-3-phenylmethoxycyclopentan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFIICXXRMNDRQC-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 3 Benzyloxy Cyclopentan 1 Ol and Its Stereoisomers

Diastereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For trans-3-(benzyloxy)cyclopentan-1-ol, this involves establishing both the relative (diastereo-) and absolute (enantio-) configuration of the two stereocenters. A variety of powerful strategies have been developed to achieve this, each with its own set of advantages and limitations.

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources, such as carbohydrates, amino acids, and terpenes. nih.gov These molecules serve as excellent starting materials for the synthesis of complex chiral targets, as their inherent chirality can be transferred to the final product, obviating the need for an asymmetric synthesis step. For instance, the synthesis of cyclopentane (B165970) derivatives can be achieved from naturally occurring terpenes. nih.govnsf.gov A general strategy involves the oxidative cleavage of a cyclic terpene to an acyclic precursor, which can then be manipulated and cyclized to form the desired cyclopentane ring with a defined stereochemistry. This approach has been successfully applied to the synthesis of various natural products containing the cyclopentane motif. nsf.govrsc.org

A notable example is the use of (+)-podocarpic acid and (+)-dehydroabietic acid, which are naturally abundant aromatic abietanes, as chiral starting materials for the asymmetric synthesis of terpenoids. rsc.org Ozonolysis of these aromatic compounds can generate key intermediates in an enantiomerically pure form, which can then be converted to the target molecules. rsc.org This strategy highlights the power of the chiral pool approach in providing efficient and scalable access to optically active compounds.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. beilstein-journals.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic strategies can be envisioned for the synthesis of chiral 3-(benzyloxy)cyclopentan-1-ol (B1527673) derivatives.

One such strategy involves the asymmetric hydrogenation of a corresponding cyclopentenone precursor. Chiral metal catalysts, often based on ruthenium or rhodium complexed with chiral ligands, can effectively reduce the double bond with high enantioselectivity, establishing one of the stereocenters. The subsequent reduction of the ketone can then be performed diastereoselectively to afford the desired trans-isomer.

Another powerful approach is the catalytic asymmetric [3+2] annulation reaction. rsc.org For example, a synergistic catalysis involving a chiral iminium and a palladium catalyst can be used to construct the cyclopentane ring with high regio- and enantioselectivity. beilstein-journals.org Furthermore, Pd/Cu co-catalyzed enantio- and diastereodivergent benzylic substitution reactions have been developed for the concurrent construction of two stereocenters. nih.gov This method allows for the synthesis of various benzylic alcohol derivatives with excellent control over both diastereoselectivity and enantioselectivity. nih.gov

The development of new chiral ligands and catalytic systems is an ongoing area of research, constantly expanding the scope and efficiency of asymmetric catalysis. mdpi.com For instance, chiral vanadyl methoxide (B1231860) complexes have been successfully employed in the asymmetric 1,2-oxytrifluoromethylation of styrenes, demonstrating the potential of these catalysts in complex transformations. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into an achiral substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing chiral 3-(benzyloxy)cyclopentan-1-ol, a chiral auxiliary could be attached to a cyclopentanone (B42830) precursor. For example, the formation of a chiral enamine or imine using a chiral amine auxiliary can direct the diastereoselective addition of a nucleophile to the double bond of a cyclopentenone. Subsequent removal of the auxiliary would provide an enantiomerically enriched cyclopentanone, which could then be reduced to the desired alcohol.

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), it is necessary to separate, or resolve, the two enantiomers. libretexts.org Diastereomeric resolution is a classical yet powerful technique for achieving this. nih.gov The principle behind this method lies in the fact that diastereomers, unlike enantiomers, have different physical properties, such as solubility and melting point. libretexts.org

The process involves reacting the racemic mixture of 3-(benzyloxy)cyclopentan-1-ol with an enantiomerically pure chiral resolving agent, such as a chiral carboxylic acid or amine. libretexts.org This reaction forms a mixture of two diastereomeric salts or esters. These diastereomers can then be separated by physical means, most commonly by fractional crystallization. libretexts.org Once separated, the individual diastereomers are treated to cleave the resolving agent, yielding the pure enantiomers of the original alcohol.

A key advantage of this method is that it can provide access to both enantiomers of the target compound using a single enantiomer of the resolving agent. nih.gov For example, after crystallizing the salt of one diastereomer, the other diastereomer can often be crystallized from the mother liquor. nih.gov While this technique can be labor-intensive and the yields can be limited to a theoretical maximum of 50% for each enantiomer, it remains a widely used and effective method for obtaining enantiomerically pure compounds, especially on a large scale. libretexts.org

Key Synthetic Transformations in Cyclopentanol (B49286) Framework Construction

The construction of the cyclopentane ring itself is a fundamental challenge in organic synthesis. baranlab.org The inherent strain and entropic factors associated with forming a five-membered ring require carefully chosen synthetic strategies. baranlab.org

The ability to selectively introduce functional groups at specific positions on a cyclopentane ring is crucial for the synthesis of complex molecules like this compound. organic-chemistry.org Regioselectivity in this context refers to the control of where on the ring a chemical reaction occurs.

One common strategy for achieving regioselectivity is through the use of directing groups. A pre-existing functional group on the cyclopentane ring can direct an incoming reagent to a specific position. For example, the hydroxyl group of a cyclopentanol can direct epoxidation or other electrophilic additions to the adjacent positions.

Another powerful approach involves the ring opening of bicyclic systems. For instance, the regioselective opening of a bicyclo[3.1.0]hexane derivative can provide access to a functionalized cyclopentane with precise control over the position of the new substituents.

Furthermore, modern catalytic methods have revolutionized the regioselective functionalization of C-H bonds. organic-chemistry.org These reactions allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond at a specific location, often guided by a directing group. This approach offers a highly efficient and atom-economical way to introduce functionality onto a pre-formed cyclopentane ring.

The regioselective ring opening of doubly activated cyclopropanes also presents a valuable pathway for synthesizing functionalized cyclopentane derivatives. researchgate.net The presence of two electron-withdrawing groups facilitates the regioselective cleavage of a C-C bond in the cyclopropane (B1198618) ring by a nucleophile, leading to a 1,3-difunctionalized acyclic intermediate that can subsequently be cyclized to form the cyclopentane ring.

| Method | Description | Key Features |

| Directing Groups | A pre-existing functional group on the ring directs incoming reagents to a specific position. | Simple and effective for certain transformations. |

| Ring Opening of Bicyclic Systems | Regioselective cleavage of a bicyclic precursor to yield a functionalized cyclopentane. | Provides access to complex substitution patterns. |

| Catalytic C-H Functionalization | Direct conversion of a C-H bond to a new functional group at a specific site. | High efficiency and atom economy. |

| Ring Opening of Activated Cyclopropanes | Nucleophilic opening of a cyclopropane with two electron-withdrawing groups. | Generates 1,3-difunctionalized intermediates for cyclization. |

Transition Metal-Catalyzed Reactions, including Palladium-Catalyzed Pathways

Transition metal catalysis, particularly using palladium, offers powerful tools for the construction of the cyclopentane core and the introduction of its substituents with high levels of control. Palladium-catalyzed reactions are well-suited for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.

Palladium-catalyzed allylic alkylation reactions are a cornerstone of modern organic synthesis. In the context of synthesizing cyclopentane derivatives, these reactions can be employed to create key C-C bonds. For instance, the enantioselective palladium-catalyzed decarboxylative allylic alkylation of cyclopentanones can establish all-carbon quaternary centers, a challenging synthetic task. nih.gov While not a direct route to the target molecule, this methodology highlights the capability of palladium catalysis in functionalizing the cyclopentane ring.

A plausible palladium-catalyzed approach to a precursor of this compound could involve the ring-opening of a strained bicyclic alkene. For example, the palladium-catalyzed ring-opening of oxabenzonorbornadiene derivatives with alcohol nucleophiles has been investigated. beilstein-journals.orgresearchgate.net A similar strategy could be envisioned starting from a cyclopentene-derived bicyclic ether, where a palladium catalyst facilitates the addition of benzyl (B1604629) alcohol across the double bond, followed by further transformations to yield the target diol monoether.

Furthermore, palladium-catalyzed intramolecular allylic (hetero)arylation offers a method for constructing fused cyclopentenes. nih.gov This 5-endo-trig cyclization, while kinetically less favored, can be achieved and provides access to complex cyclopentanoid structures. nih.gov A related strategy could be adapted for the synthesis of the target molecule, potentially through an intramolecular Heck-type reaction of a suitably functionalized acyclic precursor.

A specific example of a palladium-catalyzed reaction on a related substrate is the fragmentary esterification-induced allylic alkylation of cyclic vinylogous anhydrides with allyl carbonates. rsc.org This reaction creates highly functionalized 1,6- and 1,7-dicarbonyl compounds which could be precursors to cyclopentane systems. rsc.org

Table 1: Examples of Palladium-Catalyzed Reactions for Cyclopentane Functionalization

| Reaction Type | Catalyst System | Substrate Example | Product Type | Yield | Reference |

| Enantioselective Decarboxylative Allylic Alkylation | Pd(0) with (S)-(p-CF3)3-t-BuPHOX ligand | Allyl enol carbonate of a cyclopentanone | α-Quaternary cyclopentanone | Up to >99% | nih.gov |

| Ring-Opening of Cyclopropanated 7-Oxabenzonorbornadiene | 10 mol % PdCl2(CH3CN)2 | Cyclopropanated 7-oxabenzonorbornadiene | Dihydronaphthalenol derivative | Up to 92% | beilstein-journals.org |

| 5-endo-trig Allylic (Hetero)arylation | Pd(II) catalyst | (Hetero)aryl allyl acetate | Spirocyclopentene oxindole | Good to excellent | nih.gov |

Cycloaddition and Ring-Forming Reactions

Cycloaddition reactions are powerful strategies for the convergent synthesis of cyclic systems, including the cyclopentane ring. numberanalytics.com These reactions, which form multiple bonds in a single step, allow for the rapid construction of molecular complexity. numberanalytics.comlibretexts.orglibretexts.org The synthesis of carbocyclic nucleosides, which are structurally related to the target molecule, often relies on cycloaddition methodologies. rsc.orgacs.org

One of the most versatile methods for forming five-membered rings is the [3+2] cycloaddition. This can involve the reaction of a three-atom component (like an allyl cation or a trimethylenemethane equivalent) with a two-atom component (an alkene). For instance, palladium-catalyzed [3+2] cycloaddition of trimethylenemethane with nitroalkenes yields nitrocyclopentanes, which are versatile intermediates for further functionalization.

Ring-closing metathesis (RCM) has emerged as a dominant strategy for the synthesis of unsaturated rings of various sizes, including cyclopentenes. libretexts.org The reaction typically involves an acyclic diene precursor and a ruthenium-based catalyst, such as a Grubbs catalyst. The resulting cyclopentene (B43876) can then be subjected to further stereoselective transformations, such as dihydroxylation or epoxidation, to introduce the desired functional groups. A potential RCM approach to a precursor of this compound could start with a diallyl ether derivative containing the necessary functionalities.

Table 2: Ring-Forming Reactions for Cyclopentane Synthesis

| Reaction Type | Key Reagents/Catalyst | Description | Product Type | Reference |

| [3+2] Cycloaddition | Palladium catalyst, Trimethylenemethane precursor, Alkene | Formation of a five-membered ring from a three-atom and a two-atom component. | Substituted cyclopentane | rsc.org |

| Ring-Closing Metathesis (RCM) | Grubbs catalyst (Ru-based) | Intramolecular cyclization of a diene to form a cyclic alkene. | Cyclopentene derivative | libretexts.org |

| [4+2] Diels-Alder Reaction | Diene, Dienophile | Formation of a six-membered ring, which can be subsequently contracted to a cyclopentane. | Cyclohexene derivative | libretexts.orglibretexts.org |

Stereospecific Carbon-Carbon and Carbon-Heteroatom Bond Formation

The stereochemical control in the synthesis of this compound is crucial. Achieving the desired trans relationship between the hydroxyl and benzyloxy groups requires stereospecific bond-forming reactions.

The stereoselective synthesis of 1,3-disubstituted cyclic compounds can be challenging. One approach is to use a substrate-controlled reaction where an existing stereocenter directs the formation of a new one. For example, in the synthesis of trans-3-amino-2,2,4,4-tetramethylcyclobutanol, a highly diastereoselective reduction of a ketone precursor was achieved using a ketoreductase (KRED) enzyme. nih.gov A similar biocatalytic or substrate-controlled reduction of a suitable cyclopentanone precursor could be employed to establish the trans stereochemistry in the target molecule.

Alternatively, the stereochemistry can be controlled by the reaction mechanism itself. For instance, an SN2 reaction at a chiral center can proceed with inversion of configuration. A synthetic strategy could involve the opening of a cyclopentene oxide with a benzyl alcohol nucleophile. The epoxide opening would proceed with inversion of stereochemistry, and by choosing the appropriate enantiomer of cyclopentene oxide, the desired trans product can be obtained. Palladium-catalyzed ring-opening of strained cyclic systems can also proceed with high stereoselectivity. beilstein-journals.org

The stereoselective synthesis of 1,3-disubstituted isoindolines has been achieved via a Rh(III)-catalyzed tandem oxidative olefination–cyclization, which generates the trans product exclusively. rsc.org This highlights how transition metal catalysis can be harnessed to control relative stereochemistry in cyclic systems. While a different heterocyclic system, the principles of stereocontrol through catalyst and substrate design are transferable.

Table 3: Methods for Stereoselective Bond Formation in Cyclic Systems

| Method | Key Feature | Stereochemical Outcome | Potential Application | Reference |

| Biocatalytic Reduction | Use of enzymes (e.g., KRED) | High diastereoselectivity | Reduction of a 3-(benzyloxy)cyclopentan-1-one (B3378246) to the trans-alcohol | nih.gov |

| Epoxide Ring-Opening | SN2 attack of a nucleophile | Inversion of configuration | Opening of cyclopentene oxide with benzyl alcohol | cas.cn |

| Rh(III)-Catalyzed C-H Activation/Cyclization | Tandem oxidative olefination-cyclization | Exclusive formation of trans product | Conceptual basis for stereocontrol in cyclopentane synthesis | rsc.org |

Protecting Group Strategies and Deprotection Chemistry, focusing on Benzyloxy and Hydroxyl Functionalities

In the synthesis of polyfunctional molecules like this compound, the use of protecting groups is essential to mask reactive functionalities and allow for selective transformations at other sites. rsc.org The benzyl group (Bn), present as a benzyloxy ether in the target molecule, is a common protecting group for alcohols due to its stability under a wide range of reaction conditions.

The hydroxyl group of this compound can be protected with a variety of groups, such as silyl (B83357) ethers (e.g., TBDMS, TIPS), acetals (e.g., THP), or esters (e.g., acetate, benzoate). The choice of protecting group depends on the planned subsequent reactions. For instance, if a reaction is to be carried out under basic conditions, an acid-labile protecting group like a silyl ether or a THP acetal (B89532) would be suitable. Conversely, for reactions under acidic conditions, a base-labile ester protecting group would be appropriate.

The benzyl ether itself is a robust protecting group, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. The primary method for the deprotection of a benzyl ether is catalytic hydrogenolysis. This is typically achieved using hydrogen gas and a palladium catalyst on a carbon support (Pd/C). This method is generally clean and high-yielding. Alternative methods for benzyl ether cleavage include the use of strong acids or oxidative methods, although these are less common due to their potential to affect other functional groups in the molecule.

In a synthetic sequence leading to a more complex molecule, the this compound unit may be installed early on. The free hydroxyl group would then be manipulated or used as a handle for further reactions, while the benzyloxy group serves as a stable protecting group for the other hydroxyl function. At a later stage in the synthesis, the benzyl group can be removed to unmask the second hydroxyl group.

Table 4: Common Protecting Groups for Alcohols and Their Deprotection

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |

| Benzyl | Bn | NaH, BnBr | H₂, Pd/C | Stable to acid, base, many redox reagents |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | TBAF, HF, or mild acid | Labile to acid and fluoride |

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid | Labile to acid |

| Acetyl | Ac | Ac₂O, pyridine | Base (e.g., K₂CO₃, MeOH) or acid | Labile to acid and base |

Chemical Reactivity and Derivatization Studies of Trans 3 Benzyloxy Cyclopentan 1 Ol and Analogues

Chemical Transformations of the Hydroxyl Moiety

The secondary alcohol in trans-3-(benzyloxy)cyclopentan-1-ol is a versatile handle for a range of chemical modifications, including oxidation, reduction, and substitution reactions.

Regioselective Oxidation and Reduction Processes

The hydroxyl group can be readily oxidized to the corresponding ketone, 3-(benzyloxy)cyclopentan-1-one (B3378246). This transformation can be achieved using a variety of standard oxidizing agents. Conversely, the reduction of this ketone is a key step in establishing the stereochemistry at the C-1 position.

Oxidation: Common methods for the oxidation of secondary alcohols to ketones are applicable here. These include Swern oxidation, Dess-Martin periodinane (DMP), and pyridinium (B92312) chlorochromate (PCC). These reagents are known for their mild conditions, which are crucial to avoid side reactions, such as cleavage of the acid-labile benzyl (B1604629) ether.

Reduction: The stereochemical outcome of the reduction of 3-(benzyloxy)cyclopentan-1-one is dependent on the reducing agent and reaction conditions. Hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed. The approach of the hydride can be influenced by the steric bulk of the existing benzyloxy group, potentially leading to a mixture of cis and trans isomers. The use of bulkier reducing agents, such as L-Selectride, can enhance the stereoselectivity of the reduction, typically favoring the approach of the hydride from the less hindered face of the cyclopentanone (B42830) ring.

| Reaction Type | Reagent(s) | Product | Expected Outcome |

| Oxidation | Swern (Oxalyl chloride, DMSO, Et₃N) | 3-(Benzyloxy)cyclopentan-1-one | High yield, mild conditions |

| Oxidation | Dess-Martin Periodinane (DMP) | 3-(Benzyloxy)cyclopentan-1-one | High yield, neutral conditions |

| Reduction | Sodium Borohydride (NaBH₄) | trans/cis-3-(Benzyloxy)cyclopentan-1-ol | Formation of both diastereomers |

| Reduction | L-Selectride® | This compound | Increased selectivity for the trans isomer |

Other Functional Group Interconversions

The hydroxyl group serves as a leaving group for various nucleophilic substitution reactions. A particularly powerful method for this purpose is the Mitsunobu reaction, which allows for the conversion of alcohols to a wide array of other functional groups with a predictable inversion of stereochemistry. nih.gov

This reaction proceeds by activating the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The activated alcohol is then displaced by a suitable nucleophile in an Sₙ2 fashion. This results in a complete inversion of the stereocenter at the C-1 position, converting the trans starting material into a cis product.

Key transformations via the Mitsunobu reaction include:

Esterification: Using a carboxylic acid as the nucleophile yields the corresponding ester. For example, reaction with benzoic acid would produce cis-3-(benzyloxy)cyclopentyl benzoate.

Azide (B81097) Formation: Employing hydrazoic acid (HN₃) or its equivalent as the nucleophile leads to the formation of an azide. This azide can be subsequently reduced to an amine, providing a route to cis-3-amino-1-(benzyloxy)cyclopentane.

Etherification: While less common for this specific substrate, the Mitsunobu reaction can also be used to form ethers with phenolic nucleophiles.

| Reaction | Nucleophile | Reagents | Product | Key Feature |

| Esterification | Benzoic Acid | PPh₃, DEAD | cis-3-(Benzyloxy)cyclopentyl benzoate | Inversion of stereochemistry |

| Azide Formation | Hydrazoic Acid (HN₃) | PPh₃, DIAD | cis-3-Azido-1-(benzyloxy)cyclopentane | Inversion of stereochemistry |

Reactions Involving the Benzyloxy Ether Linkage

The benzyloxy group is a common protecting group for alcohols due to its stability under a wide range of conditions. However, it can be selectively cleaved when desired. The primary methods for the deprotection of benzyl ethers are catalytic hydrogenolysis and oxidative cleavage.

Catalytic Hydrogenolysis: This is the most common method for benzyl ether cleavage. The reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst, often supported on carbon (Pd/C). This process is clean and efficient, yielding the deprotected diol, cyclopentane-1,3-diol, and toluene (B28343) as a byproduct. It is important to note that this method is incompatible with other functional groups that are also susceptible to reduction, such as alkenes or alkynes.

Oxidative Cleavage: In cases where hydrogenolysis is not feasible due to the presence of other reducible groups, oxidative methods can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave benzyl ethers, particularly those with electron-donating groups on the aromatic ring. More recent developments have shown that even simple benzyl ethers can be cleaved using DDQ under visible-light irradiation, offering a milder alternative to traditional methods. achemblock.com

Cyclopentane (B165970) Ring Modification and Remote Functionalization

This compound and its derivatives are valuable precursors for the synthesis of carbocyclic nucleosides. nih.gov These are nucleoside analogues where the furanose ring's oxygen atom is replaced by a methylene (B1212753) group, leading to increased chemical and metabolic stability. nih.gov

The synthesis of these analogues often involves several key steps that modify the cyclopentane core:

Introduction of a Nucleobase: The hydroxyl group at C-1 can be converted into a leaving group or an azide, as described previously. This allows for the subsequent coupling with a heterocyclic nucleobase (such as pyrimidines or purines), establishing the crucial C-N bond found in nucleosides. nih.gov

Creation of Unsaturation: To mimic the structure of ribofuranose, a double bond is often introduced into the cyclopentane ring. This can be achieved through elimination reactions on suitably functionalized derivatives.

Further Functionalization: The resulting cyclopentenyl system can then be further modified, for instance, by dihydroxylation of the double bond to install additional hydroxyl groups, mimicking the 2' and 3' hydroxyls of a natural riboside.

These synthetic strategies highlight how the relatively simple scaffold of this compound can be elaborated into complex, biologically active molecules through a series of controlled chemical transformations. researchgate.net

Influence of Stereochemistry on Reaction Regio- and Stereoselectivity

The trans relationship between the hydroxyl and benzyloxy groups on the cyclopentane ring significantly influences the stereochemical course of subsequent reactions. The cyclopentane ring is not planar and exists in various envelope and twist conformations. The substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. khanacademy.orgyoutube.com

Steric Hindrance: The bulky benzyloxy group can sterically hinder one face of the molecule, directing the approach of reagents to the opposite, less hindered face. For example, in the epoxidation or dihydroxylation of a related cyclopentene (B43876) derivative, the reaction often occurs anti to the existing benzyloxy group. researchgate.net This directing effect is a common strategy for controlling stereochemistry in the synthesis of substituted cyclopentanes.

Neighboring Group Participation: The oxygen atom of the benzyloxy group, with its lone pairs of electrons, can potentially act as a neighboring group, although this is less common than with more nucleophilic groups like acetoxy or thioethers. acs.orgwikipedia.org Such participation, if it were to occur, would proceed with retention of configuration at the reaction center.

Control of Stereochemistry at C-1: As mentioned earlier, the Mitsunobu reaction provides a powerful tool for inverting the stereochemistry at the C-1 position. nih.gov Starting with the trans-alcohol, this reaction exclusively yields the cis-substituted product. This predictable stereochemical outcome is a direct consequence of the Sₙ2 mechanism of the reaction and is a cornerstone of stereocontrolled synthesis using this substrate. The ability to selectively produce either the trans or cis diastereomer by choosing either a direct substitution or a Mitsunobu reaction sequence underscores the importance of stereochemistry in the reactivity of this compound.

Applications As a Strategic Chiral Synthon in Complex Molecule Synthesis

Precursor in Carbocyclic Nucleoside Analogue Synthesis

Carbocyclic nucleosides are a class of compounds where the furanose sugar ring of natural nucleosides is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. researchgate.net This modification imparts greater metabolic stability to the molecule, as the ether linkage susceptible to enzymatic cleavage is replaced by a more robust carbon-carbon bond. researchgate.net Chiral cyclopentanol (B49286) derivatives are crucial starting materials for the enantioselective synthesis of these analogues. rsc.orgbohrium.com

The synthesis of dideoxy and dideoxydidehydro carbocyclic nucleosides often relies on the use of chiral cyclopentenol (B8032323) derivatives. While direct literature citing trans-3-(Benzyloxy)cyclopentan-1-ol for this specific purpose is scarce, the synthesis of carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (B1496509) (Carbovir), a potent anti-HIV agent, highlights the general strategy. nus.edu.sgwiley-vch.de The synthesis of such compounds often involves the coupling of a protected cyclopentenyl amine with a pyrimidine (B1678525) or purine (B94841) base. nus.edu.sg The stereochemistry of the cyclopentane core is critical for biological activity.

A closely related diastereomer, (1R,2S,3S)-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol, has been utilized in the synthesis of 1′,2′-cis-disubstituted carbocyclic nucleoside analogues of the dideoxy (dd) and dideoxydidehydro (d4) series. researchgate.net This underscores the importance of the stereochemical arrangement of the substituents on the cyclopentane ring in directing the synthesis towards specific classes of nucleoside analogues.

The synthesis of ribo- and deoxy-carbocyclic nucleosides also heavily relies on chiral cyclopentane synthons. The synthesis of chiral carbocyclic ribonucleotides has been achieved through the Mitsunobu coupling of protected heterocycles with a differentially protected, chiral carbocyclic core. nih.gov

A stereospecific synthesis of 1′,2′-cis-disubstituted carbocyclic nucleoside analogues of the ribo and deoxy series has been reported using enantiomerically pure cyclopentenol derivatives. researchgate.net Specifically, the deoxy series was prepared using (1R,2S,3S)-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol, demonstrating the utility of a benzyloxy-substituted cyclopentanol as a key intermediate. researchgate.net The choice of the specific diastereomer of the cyclopentanol starting material is crucial in determining the final stereochemistry of the nucleoside analogue.

| Carbocyclic Nucleoside Series | Key Chiral Synthon Mentioned in Literature |

| Dideoxy (dd) | (1R,2S,3S)-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol researchgate.net |

| Dideoxydidehydro (d4) | (1R,2S,3S)-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol researchgate.net |

| Ribo | General chiral carbocyclic cores nih.gov |

| Deoxy | (1R,2S,3S)-3-(benzyloxy)-2-[(benzyloxy)methyl]cyclopentan-1-ol researchgate.net |

Nucleoside Q is a hypermodified nucleoside found in the anticodon of certain tRNAs. rsc.org Its structure features a modified cyclopentenyl side chain. The total synthesis of optically pure Nucleoside Q has been achieved, confirming its absolute configuration. researchgate.net The synthesis of the cyclopentenyl side chain often starts from a chiral precursor to ensure the correct stereochemistry. While a direct link to this compound is not explicitly documented, the general synthetic strategies for Nucleoside Q analogues rely on chiral cyclopentene derivatives, highlighting the potential applicability of synthons like this compound.

Building Block in Natural Product Total Synthesis

Chiral cyclopentane and cyclopentenone derivatives are fundamental building blocks in the total synthesis of a wide range of natural products. acs.orgresearchgate.netrsc.org The cyclopentanoid ring system is present in numerous biologically active compounds, making synthons that provide this core structure in an enantiomerically pure form highly valuable. researchgate.net The use of chiral pool starting materials, which are abundant, enantiopure natural products, is a common strategy in complex molecule synthesis. nih.govscilit.com

While specific examples of the direct use of this compound in the total synthesis of a named natural product are not readily found in the literature, the importance of similar structures is well-established. For instance, chiral hydroxylated cyclopentenones are precursors to prostaglandins (B1171923) and the antibiotic pentenomycin. acs.org The synthesis of complex natural products often involves the assembly of several chiral fragments, and a molecule like this compound represents a pre-functionalized, stereochemically defined C5 building block.

Intermediate in the Stereoselective Synthesis of Chiral Molecules for Medicinal Chemistry and Agrochemical Research

The principles of chirality are of paramount importance in the design and development of pharmaceuticals and agrochemicals. chiralpedia.comnih.govresearchgate.net The biological activity of a chiral molecule is often dependent on its specific three-dimensional arrangement, with one enantiomer potentially exhibiting the desired therapeutic or pesticidal effect while the other may be inactive or even toxic. chiralpedia.comsciencedaily.com Therefore, the stereoselective synthesis of chiral molecules is a key focus in these industries.

Chiral building blocks, such as this compound, are instrumental in achieving this stereocontrol. acs.org They serve as starting materials that introduce a defined stereocenter early in a synthetic sequence, which is then carried through to the final product. The use of such synthons avoids the need for challenging and often inefficient chiral separations of the final product.

In medicinal chemistry, the cyclopentane ring is a feature in various therapeutic agents. The development of novel carbocyclic nucleosides with antiviral properties is a prime example. In agrochemical research, the drive for more effective and environmentally benign pesticides has led to an increased focus on chiral compounds. wiley-vch.dechiralpedia.com The use of single-enantiomer agrochemicals can lead to lower application rates and reduced environmental impact. chiralpedia.com Chiral cyclopentane derivatives can serve as intermediates in the synthesis of such targeted agrochemicals.

Computational and Spectroscopic Investigations of Trans 3 Benzyloxy Cyclopentan 1 Ol Conformational Preferences and Reaction Mechanisms

Theoretical Conformational Analysisnih.gove3s-conferences.orgnih.govpsu.edumdpi.com

The conformational landscape of trans-3-(Benzyloxy)cyclopentan-1-ol is defined by the puckering of the cyclopentane (B165970) ring and the orientation of its two bulky substituents, the hydroxyl and benzyloxy groups. Theoretical methods are indispensable for mapping this landscape and identifying the most stable conformations.

Ab Initio and Molecular Mechanics Calculations for Equilibrium Geometries and Energiesnih.gov

Ab initio and molecular mechanics (MM) calculations are foundational tools for predicting the equilibrium geometries and relative energies of different conformers. For cyclopentane systems, the ring can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. In substituted cyclopentanols, the substituents can occupy either axial or equatorial positions, leading to a number of possible low-energy structures.

Computational studies on analogous cyclopentanol (B49286) derivatives demonstrate that different conformers lie within a narrow energy range. For instance, calculations on 3-cyclopenten-1-ol show that four distinct conformers can be interconverted through low-energy ring-puckering and hydroxyl group rotations. nih.gov Similar principles apply to this compound, where calculations would identify the preferred ring pucker and the optimal orientation of the side chains to minimize steric hindrance.

Density Functional Theory (DFT) Applications in Conformational Stability Assessmente3s-conferences.orgpsu.edu

Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy, making it a widely used method for assessing the conformational stability of organic molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, can refine the geometries obtained from MM and provide more accurate energy differences between conformers.

For this compound, DFT is crucial for evaluating the delicate balance between steric repulsion involving the benzyloxy group and the potential for stabilizing intramolecular interactions. Studies on similar cyclic alcohols, such as 3-methoxycyclohexanol, have successfully used theoretical methods to calculate the energy differences between conformers, showing excellent agreement with experimental data.

Analysis of Stereoelectronic Interactions and Intramolecular Hydrogen Bondingpsu.edu

The most significant factor governing the conformational preference of this compound is the potential for intramolecular hydrogen bonding (IAHB). A hydrogen bond can form between the hydrogen atom of the hydroxyl group (donor) and the ether oxygen of the benzyloxy group (acceptor). This interaction can significantly stabilize a conformer that might otherwise be disfavored due to steric strain.

Computational analyses are used to quantify the strength of this IAHB. In analogous systems, the energy contribution of such a hydrogen bond has been calculated to be substantial. DFT calculations can confirm the existence of the IAHB by identifying a bond critical point between the hydrogen and oxygen atoms and by predicting a characteristic shift in the O-H stretching frequency in the calculated infrared spectrum. This stereoelectronic interaction often overrides traditional steric considerations, forcing the cyclopentane ring and its substituents into a specific arrangement to accommodate the optimal geometry for the hydrogen bond.

Table 1: Illustrative Relative Energies of Cyclopentanol Conformers (Based on 3-cyclopenten-1-ol Analogue) This table illustrates typical energy differences found in related cyclopentanol systems, as direct data for the target compound is not available. Data adapted from studies on 3-cyclopenten-1-ol. nih.gov

| Conformer | Ring Conformation | Substituent Orientation | Relative Energy (kcal/mol) | Stabilizing Interaction |

| I | Envelope | H-endo | 0.00 | Intramolecular H-bond |

| II | Twist | - | 0.78 | None |

| III | Envelope | H-exo | 1.10 | None |

| IV | Planar (TS) | - | 1.20 | None |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of reactions involving complex molecules like this compound. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and the most likely reaction pathways.

For reactions such as etherification, oxidation, or cyclization involving the hydroxyl group, DFT calculations can model the approach of reagents and the subsequent bond-making and bond-breaking processes. For example, in modeling a proposed cyclization reaction, computational methods can compare different potential pathways, such as those proceeding through boat-like versus chair-like transition states, and determine which has a lower activation energy. This predictive capability is essential for understanding reaction outcomes and for designing new synthetic routes.

Spectroscopic Methods for Conformational Elucidation, e.g., NMR and LIS Investigations, and IR Spectroscopynih.govnih.govpsu.edu

While computational methods provide theoretical models, spectroscopic techniques offer experimental validation of the conformational preferences in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly informative. The vicinal coupling constants (³J) between protons on the cyclopentane ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By measuring these coupling constants, the preferred conformation of the ring can be deduced. For instance, a large coupling constant (typically 10-13 Hz) between two protons suggests they are in an anti-periplanar arrangement, characteristic of a trans configuration, while smaller values (3-6 Hz) indicate a synclinal or gauche relationship. Lanthanide Shift Reagents (LIS) can also be employed to induce chemical shifts in the NMR spectrum, providing geometric information based on the proximity of protons to the hydroxyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is the primary method for detecting intramolecular hydrogen bonding. In a dilute solution of a non-polar solvent, a molecule with an IAHB will exhibit a sharp absorption band for the "bonded" O-H stretch at a lower frequency (e.g., ~3450-3550 cm⁻¹) compared to the "free" O-H stretch (typically ~3600-3650 cm⁻¹). The absence of a "free" O-H band at low concentrations is strong evidence that the hydrogen-bonded conformation is dominant in solution.

Table 2: Representative Spectroscopic Data for Conformational Analysis This table presents typical spectroscopic features used in the conformational analysis of substituted alcohols. The values are illustrative and not specific experimental data for the target compound.

| Spectroscopic Method | Feature | Typical Value/Observation | Interpretation |

| ¹H NMR | Vicinal Coupling Constant (³JH,H) | 10-13 Hz | anti-periplanar protons (trans) |

| Vicinal Coupling Constant (³JH,H) | 3-6 Hz | synclinal protons (cis/gauche) | |

| IR (dilute solution) | Free O-H Stretch | ~3620 cm⁻¹ | Conformer without IAHB |

| Bonded O-H Stretch | ~3500 cm⁻¹ | Conformer with IAHB |

Transition State Characterization and Energy Barrier Calculations in Stereoselective Transformations

In stereoselective reactions, the product distribution is determined by the relative energy barriers of the pathways leading to different stereoisomers. Computational chemistry plays a vital role in characterizing the transition states (TS) for these pathways and calculating their corresponding energy barriers (activation energies).

Using DFT methods, the geometry of a transition state can be located on the potential energy surface and confirmed by a frequency calculation, which should show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. By comparing the calculated energies of the competing transition states (e.g., TS-a vs. TS-c in the table below), a prediction of the major product can be made. For example, if a reaction involving this compound can proceed via two different transition states to form two different products, the one with the lower calculated activation energy will be the kinetically favored pathway. This analysis is fundamental to understanding and controlling stereoselectivity in organic synthesis.

Table 3: Illustrative Transition State Energy Calculations (Based on an Analogue Cyclization Reaction) This table demonstrates how computational data is used to compare competing reaction pathways. The data is derived from a representative cyclization study and does not correspond directly to the target compound.

| Pathway | Transition State | Conformation | Relative Energy (kcal/mol) | Predicted Outcome |

| Pathway A | TS-a | Boat-like | 9.1 | Major Product |

| TS-b | Boat-like | 9.8 | Minor Product | |

| TS-c | Chair-like | 10.4 | Minor Product | |

| Pathway B | TS-d | Boat-like | 11.2 | Not Favored |

Q & A

What are the key considerations for optimizing the synthesis of trans-3-(Benzyloxy)cyclopentan-1-ol to achieve high yield and purity?

Basic Research Question

Optimizing synthesis requires addressing reaction parameters such as catalyst selection, temperature, solvent polarity, and purification methods. For example, the use of sodium hydroxide as a base in benzylation reactions improves regioselectivity, while controlled hydrolysis conditions prevent over-oxidation of the cyclopentanol backbone. Catalysts like palladium on carbon (Pd/C) may enhance hydrogenolysis efficiency during deprotection steps. Systematic monitoring via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensures intermediate purity, and recrystallization in ethanol or methanol achieves final product crystallization .

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s stereochemistry?

Basic Research Question

Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry through coupling constants (e.g., trans-diaxial protons on the cyclopentane ring). X-ray crystallography provides definitive stereochemical assignment by resolving spatial arrangements of the benzyloxy and hydroxyl groups. For dynamic studies, circular dichroism (CD) or vibrational circular dichroism (VCD) can differentiate enantiomers in chiral environments .

How does stereochemistry influence this compound’s interaction with biological targets like adenosine receptors?

Advanced Research Question

The trans configuration positions the benzyloxy and hydroxyl groups on opposite faces of the cyclopentane ring, creating a distinct pharmacophore. Molecular docking studies suggest that this arrangement enhances hydrogen bonding with adenosine receptor subtypes (e.g., A) while the benzyloxy group engages in hydrophobic interactions. Comparative assays using enantiomers or diastereomers (e.g., cis-isomers) reveal significant differences in binding affinity and downstream signaling, highlighting the necessity of stereochemical precision in drug design .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in biological efficacy (e.g., adenosine receptor agonism vs. antagonism) may arise from receptor subtype selectivity, assay conditions (e.g., cell lines vs. in vivo models), or pharmacokinetic factors (e.g., metabolic stability). To address this, researchers should:

- Validate target specificity using knockout models or competitive binding assays.

- Standardize assay protocols (e.g., cAMP accumulation tests for adenosine receptors).

- Conduct structure-activity relationship (SAR) studies with analogs to isolate critical functional groups .

What strategies are effective for incorporating this compound into multi-step syntheses of complex molecules?

Advanced Research Question

The compound’s hydroxyl and benzyloxy groups serve as handles for sequential functionalization. For example:

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxyl group during subsequent benzylation or alkylation steps.

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acid derivatives (e.g., 4-benzyloxyphenylboronic acid pinacol ester) enable aryl group introduction .

- Enzymatic Resolution : Lipase-catalyzed acetylation selectively modifies the hydroxyl group, preserving stereochemistry for chiral intermediates .

How should researchers address discrepancies in reported reactivity of this compound under oxidative conditions?

Advanced Research Question

Variations in oxidation products (e.g., cyclopentanone vs. over-oxidized derivatives) depend on the oxidizing agent and solvent. For controlled oxidation:

- Use Jones reagent (CrO/HSO) in acetone at 0°C to selectively form 3-(benzyloxy)cyclopentanone.

- Avoid strong oxidants like KMnO in polar aprotic solvents, which may cleave the benzyl ether.

- Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.